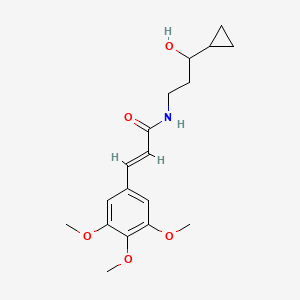

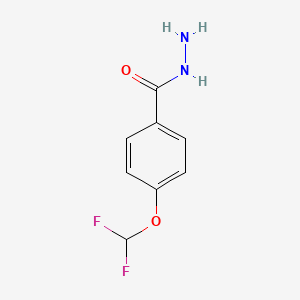

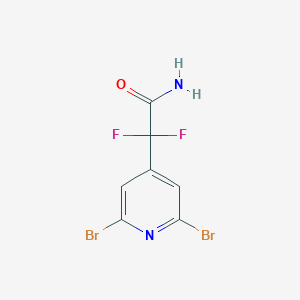

(E)-N-(3-cyclopropyl-3-hydroxypropyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-N-(3-cyclopropyl-3-hydroxypropyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, also known as CR845, is a novel kappa-opioid receptor agonist that has been extensively studied for its potential use in pain management.

科学的研究の応用

RAFT Polymerization and Thermoresponsive Polymers

Acrylamides are pivotal in the synthesis of polymers through RAFT (Reversible Addition-Fragmentation Chain Transfer) polymerization, enabling controlled, room-temperature polymerization processes. For instance, poly(N-isopropyl acrylamide) is a thermoresponsive polymer investigated for drug delivery applications due to its unique property of undergoing a phase transition at specific temperatures (Convertine et al., 2004). Similarly, acrylamide derivatives have been designed to exhibit tunable lower critical solution temperatures (LCST), influenced by molecular weight, salt concentration, and pH, offering versatile applications in responsive materials (Jiang et al., 2014).

Supramolecular Architecture Changes

Acrylamide copolymers can undergo phase transitions triggered by external stimuli such as pH changes, demonstrating potential in controlled release materials. This is achieved by copolymerizing N-isopropylacrylamide with pH-sensitive monomers, which allows for significant changes in polymer conformation and solubility in response to acidic environments (Heath et al., 2010).

Tissue Engineering Applications

In tissue engineering, acrylamide-based scaffolds with degradability and controlled porosity have been developed. These scaffolds exhibit thermoresponsive properties, enabling cell entrapment and infiltration within a temperature-sensitive matrix, conducive to angiogenesis and biointegration (Galperin et al., 2010).

Corrosion Inhibition

Acrylamide derivatives have been studied for their effectiveness as corrosion inhibitors, offering protective solutions for metals in corrosive environments. This application extends the utility of acrylamide compounds beyond biomedicine into materials science, demonstrating their versatility in both biological and industrial applications (Abu-Rayyan et al., 2022).

Environmental and Neurotoxicity Studies

The environmental fate and neurotoxicity of acrylamide and its polymers have been extensively reviewed, highlighting the importance of understanding the impact of these compounds beyond their functional applications. Such studies are crucial for ensuring the safe use of acrylamide derivatives in various fields (Smith & Oehme, 1991).

特性

IUPAC Name |

(E)-N-(3-cyclopropyl-3-hydroxypropyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO5/c1-22-15-10-12(11-16(23-2)18(15)24-3)4-7-17(21)19-9-8-14(20)13-5-6-13/h4,7,10-11,13-14,20H,5-6,8-9H2,1-3H3,(H,19,21)/b7-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFMPAADIUPBXMT-QPJJXVBHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCCC(C2CC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCCC(C2CC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride](/img/structure/B2895137.png)

![4-(4-(1H-indol-4-yl)-6,7-dihydro-3H-imidazo[4,5-c]pyridin-5(4H)-yl)-4-oxobutanoic acid](/img/structure/B2895138.png)

![3-(2-aminoethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride](/img/structure/B2895140.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamide](/img/structure/B2895150.png)

![2-chloro-N-{[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methyl}pyridine-4-carboxamide](/img/structure/B2895154.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxo-2-azabicyclo[4.2.0]octane-8-carboxylic acid](/img/structure/B2895156.png)